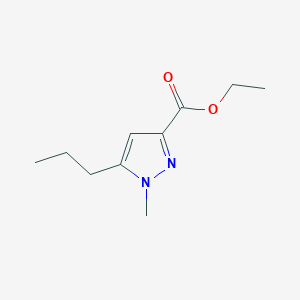

Ethyl-1-Methyl-5-Propyl-1H-Pyrazol-3-carboxylat

Übersicht

Beschreibung

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C10H16N2O2 . It is an intermediate in the synthesis of pyrazoles and diazoacetates which act as antioxidants inhibitors with varying levels of pharmaceutical activity . It is also used as an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor .

Molecular Structure Analysis

The molecular structure of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact 3D structure is not provided in the searched resources.Physical and Chemical Properties Analysis

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is a liquid at room temperature . It has a molecular weight of 196.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources.Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Pyrazole haben ein breites Anwendungsspektrum in der medizinischen Chemie . Es wurde festgestellt, dass sie zahlreiche biologische Aktivitäten aufweisen, darunter antibakterielle, entzündungshemmende, krebshemmende, schmerzlindernde, krampflösende, anthelmintische und antioxidative Eigenschaften .

Arzneimittelforschung

Im Bereich der Arzneimittelforschung werden Pyrazole häufig als Gerüste bei der Synthese von bioaktiven Chemikalien verwendet . Sie spielen eine Rolle als Antituberkulose-, antimikrobielle, antifungale, entzündungshemmende, krebshemmende und antidiabetische Mittel .

Agrochemie

Pyrazole werden auch in der Agrochemie eingesetzt . So wurde beispielsweise 3-Brom-1-(3-Chlorpyridin-2-yl)-1H-Pyrazol-5-carbohydrazid, ein Pyrazolderivat, als insektizides Mittel hergestellt .

Koordinationschemie

In der Koordinationschemie werden Pyrazole aufgrund ihrer Fähigkeit, als Liganden zu fungieren und Komplexe mit Metallen zu bilden, häufig eingesetzt .

Organometallchemie

Pyrazole finden Anwendungen in der Organometallchemie, wo sie organometallische Verbindungen bilden können .

Grüne Synthese

Pyrazole sind auch an grünen Syntheseprozessen beteiligt . Diese Prozesse zielen darauf ab, die Umweltbelastung der chemischen Synthese zu minimieren.

Mikrowellen-gestützte Synthese

Pyrazolderivate können unter Verwendung mikrowellengestützter Techniken synthetisiert werden . Diese Methode kann die Effizienz und Geschwindigkeit des Syntheseprozesses verbessern.

Photoredoxreaktionen

Pyrazolderivate können an Photoredoxreaktionen teilnehmen . Diese Reaktionen beinhalten den Transfer von Elektronen, der durch Licht initiiert wird.

Safety and Hazards

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is classified as harmful and comes with a warning signal . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is an intermediate for the synthesis of Sildenafil , a well-known phosphodiesterase V inhibitor . Therefore, its primary target is likely to be the phosphodiesterase V enzyme.

Pharmacokinetics

As a small molecule with a molecular weight of 19625 , it is reasonable to expect that it would have good absorption and distribution characteristics. The compound’s metabolism and excretion would likely depend on its specific chemical structure and the metabolic pathways present in the body.

Biochemische Analyse

Biochemical Properties

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to inhibit the activity of certain phosphodiesterases, which are enzymes that break down cyclic nucleotides like cAMP and cGMP . By inhibiting these enzymes, Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate can increase the levels of these cyclic nucleotides, thereby affecting various signaling pathways within the cell .

Cellular Effects

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by increasing the levels of cAMP and cGMP, Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate can activate protein kinase A (PKA) and protein kinase G (PKG), respectively . These kinases play crucial roles in regulating cellular processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific biomolecules. It binds to the active site of phosphodiesterases, inhibiting their activity and preventing the breakdown of cyclic nucleotides . This leads to an accumulation of cAMP and cGMP, which in turn activates PKA and PKG. These kinases then phosphorylate various target proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate can change over time. The compound is relatively stable under ambient conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate can vary with different dosages in animal models. At low doses, the compound can effectively modulate signaling pathways without causing significant adverse effects . At higher doses, it can lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological effect.

Eigenschaften

IUPAC Name |

ethyl 1-methyl-5-propylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-8-7-9(11-12(8)3)10(13)14-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCHDNJKZWSJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473108 | |

| Record name | ETHYL 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247583-69-3 | |

| Record name | Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247583-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-propyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)